molecular formula C18H15NO6S B611847 XIE18-6 CAS No. 1286862-52-9

XIE18-6

Cat. No. B611847
M. Wt: 373.379
InChI Key: LOMKFWDFEIQKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XIE18-6 is a novel INK4C inhibitor, specifically blocking the bioactivity of p18 protein and promoting human and murine hematopoietic stem cell ex vivo expansion.

Scientific Research Applications

  • Hematopoietic Stem Cell Expansion :
    • XIE18-6 has been identified as a novel small molecule inhibitor that specifically targets INK4C (p18INK4C or p18) and is effective in promoting the ex vivo expansion of both murine and human hematopoietic stem cells (HSCs). This discovery is significant as it represents a new class of chemical agents that can be used for HSC expansion and provides valuable insights into HSC biology for therapeutic purposes (Xie et al., 2015).

properties

CAS RN

1286862-52-9

Product Name

XIE18-6

Molecular Formula

C18H15NO6S

Molecular Weight

373.379

IUPAC Name

4-Acetylamino-benzenesulfonic acid 4-methyl-2-oxo-2H-chromen-7-yl ester

InChI

InChI=1S/C18H15NO6S/c1-11-9-18(21)24-17-10-14(5-8-16(11)17)25-26(22,23)15-6-3-13(4-7-15)19-12(2)20/h3-10H,1-2H3,(H,19,20)

InChI Key

LOMKFWDFEIQKOS-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C(NC(C)=O)C=C1)(OC2=CC(O3)=C(C=C2)C(C)=CC3=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

XIE18-6, XIE18 6, XIE186

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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